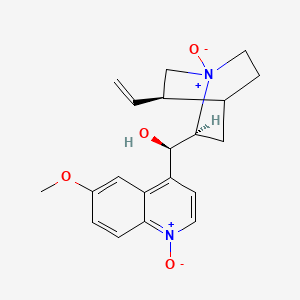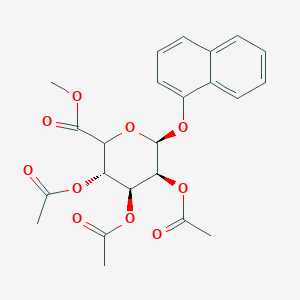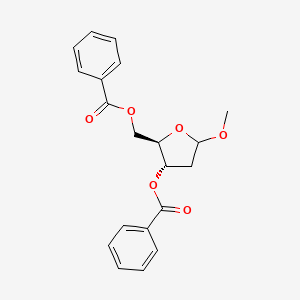
Desmethylene Paroxetine Hydrochloride Salt
Descripción general
Descripción
Desmethylene Paroxetine Hydrochloride Salt is a derivative of paroxetine hydrochloride, an antidepressant drug primarily used in serotonin reuptake inhibition. Paroxetine hydrochloride exists in different forms, including anhydrous and hydrate forms, with unique physical and chemical properties.
Synthesis Analysis
- Asymmetric synthesis of (-)-paroxetine hydrochloride involves several steps starting from 4-fluorobenzaldehyde, with the key stereocenter at C-4 set through desymmetrization of glutaric acid bis methyl ester and a unique one-pot reduction-alkylation procedure (Yu et al., 2000).
- An alternative synthesis route for paroxetine involves a piperidine derivative, a metabolite in humans, undergoing several transformations including esterification, etherification, and hydrolysis to yield paroxetine hydrochloride (Sugi et al., 2000).
Molecular Structure Analysis
- The molecular structure of paroxetine hydrochloride has been analyzed through X-ray crystallography, revealing different crystal forms with distinct unit-cell dimensions and conformations of the protonated paroxetine molecules (Yokota et al., 1999).
Chemical Reactions and Properties
- Paroxetine undergoes demethylenation and O-methylation during its metabolism, leading to the formation of various metabolites (Segura et al., 2003).
- The dehydration of paroxetine hydrochloride forms I and II involves removing water molecules, leading to distinct anhydrous forms with different stabilities and transformation kinetics (Fábián et al., 2016).
Physical Properties Analysis
- Different solid-state forms of paroxetine hydrochloride are characterized by their hydration levels, with form I being a non-hygroscopic hemihydrate and form II a hygroscopic anhydrate. These forms show different rates of transformation and are bioequivalent in dissolution (Buxton et al., 1988).
Chemical Properties Analysis
- The hydrolysis and photolysis of paroxetine in aqueous solutions indicate its photolabile nature, with photodegradation occurring under simulated sunlight. This process is influenced by pH levels and the presence of humic substances (Kwon & Armbrust, 2004).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
Paroxetine exhibits potent and selective inhibition of neuronal serotonin reuptake, enhancing serotonergic neurotransmission, which is a key mechanism in treating depressive and anxiety disorders (Johnson Am, 1992). It has a relatively short half-life, with steady-state concentrations achieved within 7 to 14 days of administration. The pharmacokinetics of Paroxetine indicate extensive first-pass metabolism, high tissue distribution, and high plasma protein binding, with little renal clearance. These pharmacological properties highlight the potential for researching Desmethylene Paroxetine Hydrochloride Salt in similar contexts, focusing on its metabolic pathway, distribution, and binding characteristics to determine its therapeutic potential and efficacy in psychiatric disorders.
Clinical Applications in Psychiatric Disorders
Clinical studies have demonstrated Paroxetine's efficacy in treating a wide range of psychiatric disorders, including major depressive disorder, panic disorder, obsessive-compulsive disorder, and generalized anxiety disorder. For example, Paroxetine has been shown to be effective in treating vasomotor symptoms in menopausal women, offering a non-hormonal alternative for symptom management (Slaton et al., 2015). Additionally, its use in treating post-traumatic stress disorder (PTSD) has been supported by pooled analyses of placebo-controlled studies, indicating significant improvement in PTSD symptoms (Stein et al., 2003). These clinical applications suggest potential research avenues for Desmethylene Paroxetine Hydrochloride Salt in exploring its efficacy and safety profile in similar psychiatric conditions.
Pharmacokinetics and Metabolism
Understanding the metabolism and pharmacokinetics of Paroxetine provides insights into potential research areas for its derivatives. Paroxetine undergoes extensive first-pass metabolism, with its pharmacokinetics characterized by significant interindividual variability (Kaye et al., 1989). Investigating the metabolic pathways, elimination, and potential active metabolites of Desmethylene Paroxetine Hydrochloride Salt could provide valuable information on its pharmacological profile and therapeutic applicability.
Safety and Tolerability
The safety and tolerability profile of Paroxetine, such as its well-documented adverse effects and interactions with other medications, offers a foundation for researching Desmethylene Paroxetine Hydrochloride Salt. Exploring its side effect profile, potential drug interactions, and overall tolerability in clinical settings could inform its development as a therapeutic agent (Heydorn, 1999).
Safety And Hazards
Desmethylene Paroxetine Hydrochloride Salt is harmful if swallowed and suspected of damaging fertility or the unborn child8. It may cause respiratory irritation and may cause long-lasting harmful effects to aquatic life8.
Direcciones Futuras
The future directions of Desmethylene Paroxetine Hydrochloride Salt are not explicitly mentioned in the search results. However, it is mentioned that this compound may be used in urine drug testing applications involving paroxetine toxicology or forensic analysis35.
Relevant Papers
The relevant papers on Desmethylene Paroxetine Hydrochloride Salt include a study on the pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties9. Another paper provides an overview of the molecular mechanisms of action of Paroxetine1011.
Propiedades
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 | |
| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylene Paroxetine Hydrochloride Salt | |
CAS RN |
159126-30-4 | |
| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)



